ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with an indole-carbonylamino group and an ethyl acetate side chain. Its synthesis typically involves multi-step protocols, such as hydrazide formation from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate followed by coupling with activated carbonyl derivatives .
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-15(21)9-13-10-24-17(18-13)19-16(22)12-4-5-14-11(8-12)6-7-20(14)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
QCOPEOGUHAEYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthetic routes to ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involve the condensation of appropriate precursors. One method includes the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate .
Chemical Reactions Analysis
This compound can undergo various reactions:
Acylation: The carbonyl group allows for acylation reactions, leading to the formation of amides or esters.
Thiazole ring modification: Reactions like oxidation, reduction, and substitution can modify the thiazole ring.
Indole functionalization: The indole ring can be functionalized through electrophilic aromatic substitution or other synthetic methods.
Common reagents include acyl chlorides, acid anhydrides, and Lewis acids. Major products depend on the specific reaction conditions.
Scientific Research Applications
Ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate finds applications in:
Medicinal Chemistry: Its indole and thiazole moieties contribute to potential drug-like properties.
Anticancer Research: Researchers explore its effects on cancer cells.
Microbiology: Investigating its antimicrobial activity.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The compound shares structural homology with several thiazole derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The indole-carbonyl group in the target compound likely enhances lipophilicity compared to sulfonamide or nitro-substituted analogs, influencing membrane permeability .
- Stability : The ethyl ester group in the target compound may confer metabolic instability compared to amide or aryl derivatives, as seen in hydrolytic susceptibility studies .
Crystallographic and Analytical Characterization
- Target Compound : Structural validation via NMR, IR, and mass spectrometry is implied by synthesis protocols .
- Analog 9c : Characterized using X-ray crystallography (ORTEP-3) to confirm triazole-thiazole geometry .
- Sulfonyl Derivative : Documented purity (>95%) and molecular weight (C₁₃H₁₃N₃O₆S₂; 371.4 g/mol) align with industrial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
